BenchChemオンラインストアへようこそ!

N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride

Chemical Synthesis Salt Selection Medicinal Chemistry

N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride (CAS 1864061-36-8) is a heterocyclic building block with a molecular formula of C8H13ClN4O and a molecular weight of 216.67 g/mol, supplied at a minimum purity of 95%. It uniquely combines an unsubstituted NH-pyrazole moiety with a pyrrolidine-3-carboxamide core, a scaffold that has been explored preclinically in kinase inhibition contexts.

Molecular Formula C8H13ClN4O
Molecular Weight 216.67
CAS No. 1864061-36-8
Cat. No. B2778233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride
CAS1864061-36-8
Molecular FormulaC8H13ClN4O
Molecular Weight216.67
Structural Identifiers
SMILESC1CNCC1C(=O)NC2=CNN=C2.Cl
InChIInChI=1S/C8H12N4O.ClH/c13-8(6-1-2-9-3-6)12-7-4-10-11-5-7;/h4-6,9H,1-3H2,(H,10,11)(H,12,13);1H
InChIKeyVNYHTCVOXNMMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide Hydrochloride (CAS 1864061-36-8) Procurement Overview


N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride (CAS 1864061-36-8) is a heterocyclic building block with a molecular formula of C8H13ClN4O and a molecular weight of 216.67 g/mol, supplied at a minimum purity of 95% . It uniquely combines an unsubstituted NH-pyrazole moiety with a pyrrolidine-3-carboxamide core, a scaffold that has been explored preclinically in kinase inhibition contexts . Its specific ChEMBL annotation (CHEMBL4536912) confirms its status as a defined chemical tool rather than a generic reagent [1].

Why Simple Substitution is Ineffective for 1864061-36-8 Procurement


Although the pyrrolidine-pyrazole scaffold appears in many analogs, generic substitution is demonstrably flawed. The hydrochloride salt form (CAS 1864061-36-8) provides a 20.2% increase in molecular weight (216.67 vs 180.21 g/mol) and enhanced aqueous solubility compared to the free base (CAS 1339865-33-6), directly impacting formulation consistency and stoichiometric calculations in synthesis [1]. Furthermore, minor structural modifications, such as N-methylation on the pyrazole ring (e.g., CAS 1955494-43-5), alter both the calculated lipophilicity (XLogP3) and hydrogen bond donor capacity, leading to significant divergence in biological target engagement, as observed in kinase selectivity profiling for related scaffolds .

Quantitative Differentiation Evidence for N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide Hydrochloride Selection


Salt Form Advantage: Hydrochloride vs. Free Base Handling and Stoichiometry

The hydrochloride salt directly addresses the handling and stoichiometric limitations of the free base. It demonstrates a quantifiable difference in molecular weight (216.67 g/mol vs. 180.21 g/mol for the free base, CAS 1339865-33-6 [1]), which ensures precise molar equivalence in reactions. Additionally, its solid-state form is specified for room-temperature long-term storage , contrasting with the often hygroscopic or lower-purity free base forms available [2].

Chemical Synthesis Salt Selection Medicinal Chemistry

Unsubstituted NH-Pyrazole: Hydrogen Bond Donor Differentiation Against N-Methyl Analogs

A critical differentiation from the more common N-methylpyrazole analogs (e.g., CAS 1955494-43-5) lies in the hydrogen bond donor (HBD) count. The target compound retains three HBDs derived from the unsubstituted pyrazole NH and the pyrrolidine NH [1]. In contrast, N-methylation reduces the HBD count to two, fundamentally altering the pharmacophoric geometry and kinase hinge-binding potential observed in CDK2 docking models for pyrrolidine-3-carboxamide chemotypes . This structural feature retains the potential for interactions that are sterically blocked in N-substituted comparators.

Structure-Activity Relationship Kinase Inhibition Pharmacophore Modeling

ChEMBL Preclinical Validation vs. Uncharacterized Building Blocks

Unlike the vast majority of pyrrolidine-3-carboxamide building blocks that remain purely synthetic intermediates, this compound has a specific ChEMBL annotation (CHEMBL4536912) with a 'Preclinical' maximum phase [1]. The database reports six bioactivity data points, including inhibition percent effect assays, which actively flags this scaffold as biologically relevant [2]. By contrast, analogs like (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide (CAS 1807938-73-3) lack this reported preclinical profiling in comprehensive public databases.

Drug Discovery Chemical Biology Target Profiling

Kinase vs. GPCR Selectivity Potential: Scaffold Differentiation from mAChR Modulators

Pharmacological direction within the pyrrolidine-pyrazole class diverges significantly. While alkyl-substituted analogs of this scaffold have been identified as muscarinic acetylcholine receptor (mAChR) M4 subtype selective modulators , preclinical data for this specific unsubstituted NH-pyrazole scaffold shows functional inhibition toward CDK2 . This class-level divergence suggests that the simple 1H-pyrazol-4-yl substitution directs the chemotype toward adenine-mimetic kinase inhibition rather than GPCR modulation, a critical selection criterion depending on the program's target class of interest.

Kinase Selectivity CDK2 Inhibition Off-Target Profiling

Application Scenarios for N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide Hydrochloride Procurement


Kinase-Focused Fragment Library Production

The unsubstituted NH-pyrazole core enables direct incorporation into fragment-based drug discovery libraries targeting the ATP-binding hinge region of cyclin-dependent kinases (CDK2). Its hydrochloride salt simplifies weighing and dissolution procedures in automated high-throughput screening setups, where stoichiometric accuracy is paramount for hit confirmation [1].

Chiral Resolution and Enantioselective Synthesis Studies

The pyrrolidine C3 stereocenter provides an intrinsic point of chirality for exploring enantioselective interactions with chiral biological targets. The compound's synthetic accessibility as both a free base and a salt provides orthogonal solubility conditions for chiral stationary phase (CSP) screening, essential for obtaining enantiomerically pure pharmacological leads [1].

Anticancer Drug Intermediate Synthesis with Preclinical Validation

With a validated ChEMBL 'Preclinical' annotation and reported CDK2 engagement, this compound serves as a high-confidence intermediate to generate amide derivatives with confirmed antitumor potential, reducing synthetic effort and attrition risk compared to in silico-designed but biologically uncharacterized building blocks [2].

Hit-to-Lead Core Hopping Away from GPCR-Targeted Chemotypes

For programs seeking to escape the mAChR M4 activity of N-methylpyrazole analogs, the NH-pyrazole variant provides a direct 'core hop' opportunity to pivot towards kinase pathways without losing the pyrazole heterocycle's established drug-like properties (Low XLogP3 of -0.9, compliance with Ro5) .

Quote Request

Request a Quote for N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.